2-(1H-1,3-benzodiazol-1-yl)-1-[5-(6-tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one
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Overview
Description
2-(1H-1,3-benzodiazol-1-yl)-1-[5-(6-tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one is a complex organic compound that features a benzodiazole ring, a pyridazine ring, and a pyrrolopyrrole structure. Compounds with such intricate structures often exhibit unique chemical and biological properties, making them of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-1-[5-(6-tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one likely involves multiple steps, including the formation of the benzodiazole and pyridazine rings, followed by their coupling with the pyrrolopyrrole moiety. Typical reaction conditions might include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of these rings and their subsequent coupling.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,3-benzodiazol-1-yl)-1-[5-(6-tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound may undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce more saturated analogs.
Scientific Research Applications
2-(1H-1,3-benzodiazol-1-yl)-1-[5-(6-tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one could have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-1-[5-(6-tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and modulating various biochemical pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other benzodiazole derivatives, pyridazine-containing molecules, and pyrrolopyrrole analogs. These compounds could share some structural features and chemical properties with 2-(1H-1,3-benzodiazol-1-yl)-1-[5-(6-tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one.
Uniqueness
The uniqueness of this compound lies in its specific combination of structural motifs, which could confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-1-[2-(6-tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O/c1-23(2,3)20-8-9-21(26-25-20)27-10-16-12-28(13-17(16)11-27)22(30)14-29-15-24-18-6-4-5-7-19(18)29/h4-9,15-17H,10-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMZZNKRRGPTQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)N2CC3CN(CC3C2)C(=O)CN4C=NC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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